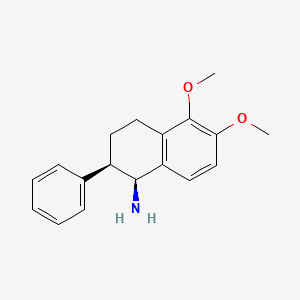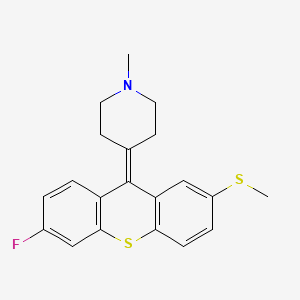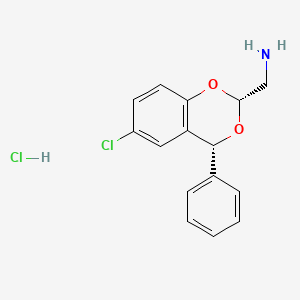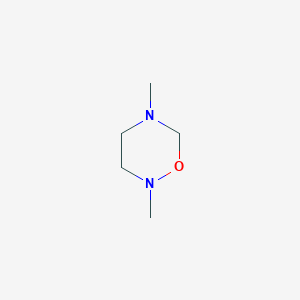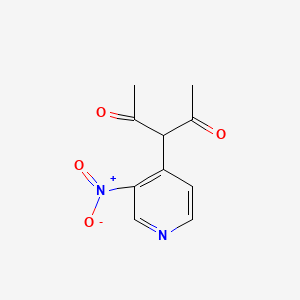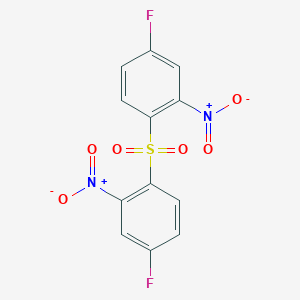
1,1'-Sulfonylbis(4-fluoro-2-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) is an organic compound characterized by the presence of sulfonyl, fluoro, and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) typically involves multi-step reactions starting from benzene derivatives. One common method is the electrophilic aromatic substitution, where benzene undergoes nitration and sulfonation reactions to introduce nitro and sulfonyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Sulfonation: Sulfur trioxide or chlorosulfonic acid are used for sulfonation.
Halogenation: N-bromosuccinimide (NBS) or other fluorinating agents are used for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl, fluoro, and nitro groups into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can enhance the compound’s solubility and reactivity, while the fluoro group can influence its electronic properties and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoronitrobenzene: A simpler compound with similar functional groups but lacks the sulfonyl group.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a bromine atom instead of a sulfonyl group, used in different synthetic applications.
Uniqueness
1,1’-Sulfonylbis(4-fluoro-2-nitrobenzene) is unique due to the combination of sulfonyl, fluoro, and nitro groups, which impart distinct chemical and physical properties. This combination makes it a versatile reagent in organic synthesis and a valuable compound for various scientific research applications.
Propiedades
Número CAS |
72242-30-9 |
|---|---|
Fórmula molecular |
C12H6F2N2O6S |
Peso molecular |
344.25 g/mol |
Nombre IUPAC |
4-fluoro-1-(4-fluoro-2-nitrophenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C12H6F2N2O6S/c13-7-1-3-11(9(5-7)15(17)18)23(21,22)12-4-2-8(14)6-10(12)16(19)20/h1-6H |
Clave InChI |
ABJUWAMJBCMOFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



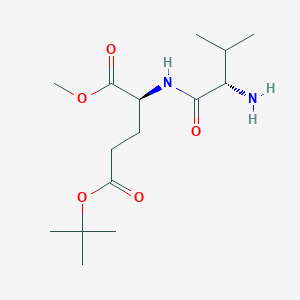
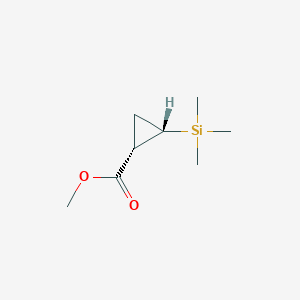
![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)
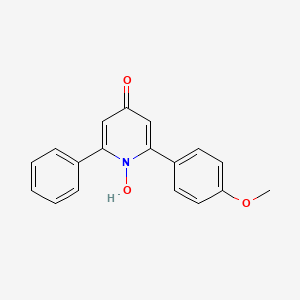
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)

